molecular formula C37H64N7O17P3S B13828211 Palmitoleoyl coenzyme A lithium salt

Palmitoleoyl coenzyme A lithium salt

Cat. No.: B13828211
M. Wt: 1003.9 g/mol
InChI Key: QBYOCCWNZAOZTL-WBSUCYAFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of palmitoleoyl coenzyme A lithium salt involves the esterification of palmitoleic acid with coenzyme A in the presence of lithium ions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Palmitoleoyl coenzyme A lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Palmitoleoyl coenzyme A lithium salt is used as a substrate in enzymatic assays to study the kinetics and regulation of fatty acid metabolism. It is also employed in metabolic labeling experiments to investigate lipid biosynthesis and oxidation pathways .

Biology: In biological research, the compound is used to study the effects of long-chain acyl-coenzyme A esters on cellular processes such as membrane biogenesis, lipid homeostasis, and signal transduction. It is also utilized in comparative studies of long-chain fatty acyl-CoA derivatives .

Medicine: this compound is investigated for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and obesity. Its role in regulating lipid metabolism and energy production makes it a valuable compound for drug development and metabolic research .

Industry: In the industrial sector, the compound is used in the production of lipid-based products, including cosmetics, pharmaceuticals, and nutritional supplements. Its ability to modulate lipid metabolism and cellular energy production is harnessed in various applications .

Properties

Molecular Formula

C37H64N7O17P3S

Molecular Weight

1003.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32?,36-/m1/s1

InChI Key

QBYOCCWNZAOZTL-WBSUCYAFSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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